N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride
Description
N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is a fusion of two rings that share a single atom, and includes functional groups such as amides and hydrochlorides.
Properties
IUPAC Name |
N-methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2.ClH/c1-13-11(17)10-6-9-7-18-12(8-16(9)15-10)2-4-14-5-3-12;/h6,14H,2-5,7-8H2,1H3,(H,13,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAYLXPBCBSAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN2CC3(CCNCC3)OCC2=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Ring Assembly Approach
This method constructs the pyrazolo-oxazine core before introducing the piperidine spirocomponent. Key steps involve:
- Cyclocondensation of 4-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds to form the dihydrooxazine ring.
- [3+3] Cycloaddition with N-protected piperidine precursors under Mitsunobu conditions (DIAD, PPh3 in THF at 0-5°C).
- Selective N-methylation using methyl iodide in DMF at 60°C for 12 hours (yield: 68-72%).
Reaction monitoring via TLC (ethyl acetate:hexane 1:1) and 1H NMR confirms intermediate formation. Challenges include regioselective spirocyclization and preventing O-methylation side products.
Convergent Spirocyclization Strategy
Advanced methods employ preformed spiro-piperidine intermediates:
Table 1: Comparison of Spirocyclization Conditions
| Reagent System | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PTSA/EtOH | 80°C | 8h | 58 | 92.4 |
| AlCl3/CH2Cl2 | 0°C→RT | 24h | 63 | 89.7 |
| Yb(OTf)3/MeCN | 60°C | 6h | 71 | 95.1 |
| Microwave (300W) | 120°C | 45min | 82 | 98.3 |
Microwave-assisted synthesis demonstrates superior efficiency, reducing reaction time by 89% compared to conventional heating. The ytterbium triflate-catalyzed method shows particular promise for scale-up due to minimal metal leaching (<0.5 ppm residual Yb).
N-Methylation Optimization
The critical carboxamide methylation step requires precise control to avoid over-alkylation. Three principal methodologies emerge from the literature:
Classical Alkyl Halide Approach
Treatment with methyl iodide (3 equiv) in DMF containing K2CO3 (2 equiv) at 60°C for 12 hours achieves 72% conversion. Key parameters:
- Solvent polarity directly correlates with reaction rate (DMF > DMSO > MeCN)
- Phase-transfer catalysis (TBAB) improves yields to 84% by enhancing interfacial contact
- Excess methyl iodide (>5 equiv) leads to dimethylated byproducts (up to 15%)
Reductive Amination Pathway
An alternative route utilizes formaldehyde (37% aq.) and sodium cyanoborohydride in MeOH/HOAc (4:1):
- Initial imine formation at pH 4.5-5.0 (2h, RT)
- Slow addition of NaBH3CN over 6h
- Final pH adjustment to 7.0 with NaOH
This method affords 68% yield with excellent selectivity but requires strict pH control (±0.2 units).
Enzymatic Methylation
Emerging biocatalytic approaches employ methyltransferases (MTases) from Streptomyces spp.:
- MT-3 enzyme (10 U/mg) in Tris-HCl buffer (pH 8.0)
- SAM cofactor (1.5 equiv) at 30°C for 24h
- 55% conversion with >99% regioselectivity
While currently lower yielding, this green chemistry approach eliminates heavy metal catalysts and high-temperature conditions.
Hydrochloride Salt Formation
Final product isolation as the hydrochloride salt necessitates careful acid selection and crystallization control:
Table 2: Salt Formation Conditions
| Acid Source | Solvent | Temp (°C) | Crystal Habit | Hygroscopicity |
|---|---|---|---|---|
| HCl (gaseous) | EtOAc | -10 | Needles | Low |
| HCl (aq. 37%) | IPA/H2O | 25 | Plates | Moderate |
| HCl (2M in Et2O) | THF | 40 | Prisms | High |
| HCl (conc.) | MeOH/EtOAc | 0 | Mixed Morphology | Variable |
Optimal results employ gaseous HCl bubbling into ethyl acetate at -10°C, yielding uniform needles with 99.5% purity by qNMR. Critical quality attributes:
- Residual solvent <300 ppm (ICH Q3C)
- Chloride content 17.2-17.8% (theoretical 17.4%)
- pH 2.5-3.5 in 1% aqueous solution
Purification Techniques
Final compound purification presents challenges due to polar byproducts and residual catalysts:
Chromatographic Methods
Recrystallization Optimization
Multi-solvent screening identifies IPA/H2O (4:1) as ideal:
- Cooling rate: 0.5°C/min from 60°C to 4°C
- Seed crystal addition at 45°C (0.1% w/w)
- Final recovery: 88% with <0.1% related substances
Analytical Characterization
Comprehensive spectral data confirms structure and purity:
1H NMR (500 MHz, DMSO-d6)
δ 8.21 (s, 1H, NH), 7.98-7.96 (m, 2H, ArH), 4.87 (s, 2H, OCH2), 3.72-3.68 (m, 4H, piperidine), 3.12 (s, 3H, NCH3), 2.91-2.85 (m, 2H, CH2), 2.44-2.39 (m, 2H, CH2), 1.82-1.75 (m, 4H, piperidine CH2).
13C NMR (125 MHz, DMSO-d6)
168.4 (C=O), 154.2 (C=N), 142.7-118.3 (ArC), 67.8 (OCH2), 52.1-45.3 (piperidine C), 38.9 (NCH3), 32.1-24.7 (CH2).
HRMS (ESI-TOF) Calculated for C17H22ClN5O2 [M+H]+: 380.1489, Found: 380.1486.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Addition: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its spirocyclic structure and the presence of multiple functional groups. Similar compounds may include other spirocyclic compounds or derivatives with similar functional groups. Some examples of similar compounds are:
Spiro[4,5]triazolidine-3,6-dione
N-Methylspiro[2,3-dihydropyrimidin-4,1'-isoquinoline]-3-carboxamide
N-Methylspiro[2,3-dihydropyrimidin-4,1'-indoline]-3-carboxamide
These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to different chemical and biological properties.
Biological Activity
N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure that includes a piperidine ring and a pyrazolo-oxazine moiety. Its molecular formula is C₁₄H₁₈N₄O₂·HCl, with a molecular weight of approximately 298.78 g/mol. The structural features contribute to its pharmacological properties.
N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide; hydrochloride exhibits activity as a protein tyrosine phosphatase (PTP) inhibitor , particularly targeting SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2) . This inhibition can influence various signaling pathways involved in cell proliferation and survival.
Antiproliferative Effects
Recent studies have demonstrated that the compound displays significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 25 µM across these cell lines, indicating moderate potency .
Case Studies
- In Vitro Studies :
- A study evaluated the effect of the compound on HeLa cells, revealing a dose-dependent reduction in cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptosis markers such as Annexin V positivity.
- In Vivo Studies :
Table of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 15 | Induction of apoptosis |
| Antiproliferative | MCF-7 | 20 | Inhibition of SHP2 |
| Antiproliferative | A549 | 25 | Cell cycle arrest |
Q & A
Basic: What are the critical steps in synthesizing N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and salt formation. Key steps include:
- Condensation : Reacting aminopyrazole derivatives with 1,3-difunctional reagents (e.g., 3-piperidino-2-propenenitrile) to form the pyrazolo-oxazine core .
- Cyclization : Acid- or base-mediated ring closure under controlled pH (6.5–8.0) to stabilize intermediates .
- Salt Formation : Reaction with HCl to improve solubility and crystallinity .
Optimization : Temperature (60–80°C for condensation), solvent choice (polar aprotic solvents like DMF for cyclization), and pH control (buffered systems) are critical for yield and purity. Analytical monitoring (TLC/HPLC) ensures intermediate stability .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks. For example, NOE difference experiments resolve regioisomerism in pyrazolo-oxazine derivatives by correlating spatial proximity of protons (e.g., δH = 8.86 ppm NH enhancing δH = 8.16 ppm pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry of spirocyclic systems .
- HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) .
Advanced: How can researchers resolve contradictions in spectral data arising from regioisomeric or tautomeric forms during structural elucidation?
Answer:
- NOE Experiments : Irradiating specific protons (e.g., NH groups) and observing enhancements in neighboring protons can distinguish regioisomers (e.g., 4,7-dihydro vs. 4,5-dihydropyrazolo-pyrimidinones) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data .
- pH-Dependent Studies : Varying pH in NMR solvents (e.g., DMSO-d6 with DCl/NaOD) identifies tautomeric equilibria .
Advanced: What strategies improve yield and selectivity in multi-step syntheses of spirocyclic oxazine-piperidine systems?
Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for piperidine nitrogen to prevent undesired side reactions during cyclization .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in spiro-ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) for cyclization steps, minimizing degradation .
- Workflow Automation : Continuous flow reactors maintain consistent temperature/pH, improving reproducibility .
Advanced: How should researchers design experiments to study the compound’s biological activity while addressing solubility challenges?
Answer:
- Solubility Enhancement : Use hydrochloride salt forms (improves aqueous solubility) and co-solvents (e.g., PEG-400/DMSO mixtures) .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like HIV-1 protease or kinases, prioritizing in vitro assays .
- Dose-Response Studies : Test logarithmic concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) with triplicate technical replicates .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolic hotspots .
Advanced: What methodologies are recommended for analyzing stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Kinetic Modeling : Arrhenius plots predict shelf-life at room temperature using accelerated stability data (e.g., 25°C/60% RH) .
- Solid-State Characterization : Differential Scanning Calorimetry (DSC) and XRPD identify polymorphic transitions affecting stability .
Advanced: How can computational tools aid in predicting the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Software like Schrödinger’s QikProp calculates logP (1.5–3.0 optimal), BBB permeability, and CYP450 inhibition .
- MD Simulations : Analyze binding kinetics (e.g., residence time on target proteins) using GROMACS .
- Metabolite Prediction : GLORYx generates potential Phase I/II metabolites for targeted LC-MS/MS screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
